molecular formula C13H18N2O B14069854 1-(2,3-Dimethylbenzoyl)piperazine

1-(2,3-Dimethylbenzoyl)piperazine

Cat. No.: B14069854
M. Wt: 218.29 g/mol
InChI Key: ODORFEUGUHRSGR-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)(piperazin-1-yl)methanone is a chemical compound that features a piperazine ring attached to a methanone group, which is further connected to a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethylphenyl)(piperazin-1-yl)methanone typically involves the reaction of 2,3-dimethylphenylmagnesium bromide with piperazine derivatives. The reaction is carried out in a dry solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction mixture is stirred at low temperatures to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production methods for (2,3-dimethylphenyl)(piperazin-1-yl)methanone involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(2,3-Dimethylphenyl)(piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-dimethylphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as a MAGL inhibitor, it prevents the hydrolysis of monoacylglycerols, thereby modulating the endocannabinoid system . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dimethylphenyl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards various biological targets. This makes it a valuable compound for developing new therapeutic agents and agrochemicals.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(2,3-dimethylphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H18N2O/c1-10-4-3-5-12(11(10)2)13(16)15-8-6-14-7-9-15/h3-5,14H,6-9H2,1-2H3

InChI Key

ODORFEUGUHRSGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCNCC2)C

Origin of Product

United States

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